1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
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Overview
Description
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Diazepanes are known for their diverse biological properties and are often used as building blocks in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the intramolecular reductive amination of the corresponding aminoketone. This method typically employs imine reductase enzymes to catalyze the reaction, resulting in high enantioselectivity . Another approach involves the use of metal-catalyzed cyclization reactions, where the starting materials undergo cyclocondensation to form the diazepane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or titanium to facilitate the cyclization and formation of the diazepane ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The diazepane ring can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, some diazepanes act as inhibitors of enzymes or receptors, modulating biological processes. The compound may bind to active sites of enzymes, altering their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ripasudil: A selective Rho-associated kinase inhibitor used for treating glaucoma.
Suvorexant: A dual-orexin receptor antagonist used for treating insomnia.
Uniqueness
Unlike other diazepanes, it may offer distinct biological activities and synthetic versatility, making it valuable in various research and industrial contexts .
Biological Activity
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and relevant data on its biological properties.
Chemical Structure and Properties
The compound is classified as a diazepane derivative, characterized by the presence of a diazepane ring which is known for its interaction with the central nervous system (CNS). Its structure can be represented as follows:
This molecular formula indicates the presence of nitrogen atoms that are likely involved in pharmacological interactions.
Biological Activities
1. CNS Activity
Research indicates that compounds similar to this compound often exhibit anxiolytic and sedative effects. These effects are primarily mediated through modulation of the GABA_A receptor, which is crucial for inhibitory neurotransmission in the brain.
Case Study: Anxiolytic Effects
A study investigating related diazepane derivatives found significant anxiolytic properties when tested in animal models using the elevated plus maze (EPM) and open field tests. Compounds demonstrated reduced anxiety-like behavior compared to controls, suggesting potential therapeutic applications in anxiety disorders .
2. Antitumor Activity
Preliminary studies have suggested that certain benzodiazepine derivatives can exhibit antitumor properties. For instance, a related compound showed remarkable antitumor activity in vivo, indicating that structural modifications in diazepane derivatives could enhance their efficacy against cancer cells .
Pharmacological Evaluation
To evaluate the biological activity of this compound, various pharmacological tests are employed:
Test Type | Methodology | Findings |
---|---|---|
Anxiolytic Activity | Elevated Plus Maze (EPM) | Significant reduction in anxiety-like behavior |
Antitumor Activity | In vivo tumor models | Notable reduction in tumor size |
Sedative Effects | Open Field Test | Increased time spent in the center (indicative of reduced anxiety) |
The mechanism by which this compound exerts its effects likely involves:
- GABA_A Receptor Modulation : Enhancing GABAergic activity leads to increased inhibitory neurotransmission.
- Serotonin Receptor Interaction : Some studies suggest potential interactions with serotonin receptors, which may contribute to its anxiolytic effects .
Research Findings
Recent literature emphasizes the need for further investigation into the pharmacokinetics and metabolic pathways of this compound. Understanding these factors is crucial for assessing its therapeutic potential and safety profile.
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9(2)8-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBLYKSUJSUQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.